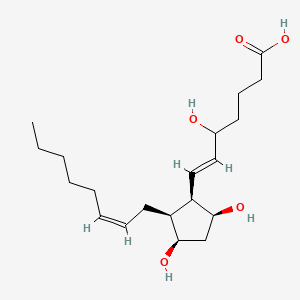

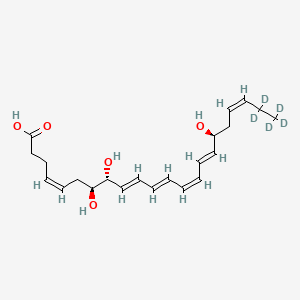

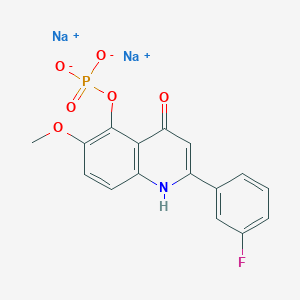

![molecular formula C38H45ClN4O3 B3026474 6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride CAS No. 1437796-65-0](/img/structure/B3026474.png)

6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride

描述

6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride, also known as this compound, is a useful research compound. Its molecular formula is C38H45ClN4O3 and its molecular weight is 641.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 640.3180190 g/mol and the complexity rating of the compound is 1270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Cy5 maleimide, also known as 6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride or 2-(5-(1-(6-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-6-oxohexyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium chloride, is a mono-reactive dye that has been widely used in bioconjugation technology .

Target of Action

The primary target of Cy5 maleimide is the thiol group present in peptides and proteins . The thiol group, characterized by its sulfhydryl group, gives it strong nucleophilicity . The low abundance of cysteines in proteins allows for highly selective functionalization of proteins .

Mode of Action

Cy5 maleimide selectively couples with thiol groups in peptides and proteins to give labeled conjugates . This coupling is achieved through a Michael addition reaction between the maleimide (acceptor) and thiolate (donor), forming a thiosuccinimide complex . This reaction is known as the thiol-Michael addition or the thiol-maleimide reaction .

Biochemical Pathways

The thiol-maleimide reaction is a type of “click chemistry” reaction . It is a simple, rapid reaction that provides very high chemical yields and generates only inoffensive byproducts . The reaction product, a thiosuccinimide, is stable under physiological conditions .

Pharmacokinetics

The maleimide moiety in Cy5 maleimide is relatively stable to degradation . The reaction between a free thiol and a maleimide produces a thiosuccinimide product . This process is a type of “click chemistry” reaction . The thioether bond formed between a sulfhydryl and a maleimide group is slowly reversible under certain conditions .

Result of Action

The result of the action of Cy5 maleimide is the formation of bright, photostable, and pH-insensitive bioconjugates . These bioconjugates produce minimal autofluorescence of biological specimens in the far-red region of the spectrum .

Action Environment

The optimal pH for the reaction of maleimides is near 7.0 . In the pH range 7.0–7.5, the protein thiol groups are sufficiently nucleophilic so that they almost exclusively react with the maleimide dye in the presence of the more numerous protein amines, which are protonated and relatively unreactive . To minimize oxidation of thiols, thiol modifications should be carried out in an oxygen-free environment, that is under Nitrogen, using degassed solvents/buffers .

生化分析

Biochemical Properties

Cy5 maleimide plays a significant role in biochemical reactions. It is capable of selective labeling of proteins and peptides that contain sulfhydryl groups . This selective labeling is achieved through a Michael addition reaction between the maleimide (acceptor) and thiolate (donor), forming a stable thiosuccinimide complex . This property allows Cy5 maleimide to interact with a variety of enzymes, proteins, and other biomolecules, providing a means to track and analyze these molecules in biochemical studies .

Cellular Effects

The effects of Cy5 maleimide on various types of cells and cellular processes are significant. For instance, Cy5 maleimide has been used to label antibodies, peptides, and proteins that are sensitive toward organic co-solvents . This labeling can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . In Her2/neu positive breast cancer cells, intracellular localization of Cy5.5-labeled peptide conjugates has been observed .

Molecular Mechanism

The molecular mechanism of action of Cy5 maleimide involves its ability to selectively couple with thiol groups in peptides and proteins . This coupling is achieved through a Michael addition reaction, forming a stable thiosuccinimide complex . This complex can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cy5 maleimide can change over time. For instance, Cy5 maleimide is known to be a thiol reactive dye, capable of selective labeling of proteins which contain sulfhydryl groups . Over time, this labeling can influence the stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Cy5 maleimide can vary with different dosages in animal models. For instance, in murine xenograft models, systemically injected MMAF anti-HER2 conjugates combined with focal ionizing radiation increased tumor control and improved survival of mice with HER2-rich tumor xenografts

Metabolic Pathways

Given its ability to selectively couple with thiol groups in peptides and proteins, it is likely that Cy5 maleimide interacts with various enzymes and cofactors . These interactions could potentially influence metabolic flux or metabolite levels.

Transport and Distribution

Given its ability to selectively couple with thiol groups in peptides and proteins, it is likely that Cy5 maleimide interacts with various transporters or binding proteins . These interactions could potentially influence its localization or accumulation within cells and tissues.

Subcellular Localization

Given its ability to selectively couple with thiol groups in peptides and proteins, it is likely that Cy5 maleimide is directed to specific compartments or organelles within the cell . These localizations could potentially influence its activity or function within the cell.

属性

IUPAC Name |

6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N4O3.ClH/c1-37(2)28-16-11-13-18-30(28)40(5)32(37)20-8-6-9-21-33-38(3,4)29-17-12-14-19-31(29)41(33)26-15-7-10-22-34(43)39-25-27-42-35(44)23-24-36(42)45;/h6,8-9,11-14,16-21,23-24H,7,10,15,22,25-27H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATQCUIJHBSCGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H45ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437796-65-0 | |

| Record name | 3H-Indolium, 2-[5-[1-[6-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,3,3-trimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437796-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cy5 maleimide reacts specifically with free thiol groups, primarily found in the amino acid cysteine, via a covalent bond [, , ]. This labeling allows researchers to visualize and track target molecules in various biological systems.

- Example: In one study, Cy5 maleimide labeling enabled the identification of seed proteins targeted by barley thioredoxin h isoforms, revealing potential new physiological roles of thioredoxin h in barley seeds [].

ANone: While the provided abstracts do not delve into the specific spectroscopic properties, here's the key structural information:

ANone: Cy5 maleimide is generally used in aqueous solutions with appropriate buffers. The research highlights its compatibility with various techniques:

- Fluorescence Resonance Energy Transfer (FRET): Studies demonstrate its utility in FRET-based assays for studying protein-protein interactions [, ] and protein-RNA interactions [].

- Single-Molecule Fluorescence Microscopy: Cy5 maleimide is suitable for single-molecule studies, enabling the observation of dynamic photophysical behavior [].

ANone: The research mentions several techniques used in conjunction with Cy5 maleimide:

- Two-Dimensional Electrophoresis: This technique, coupled with Cy5 maleimide labeling, allows for the separation and identification of proteins [].

- Mass Spectrometry (MS): MS is used for protein identification after separation and enzymatic digestion [].

ANone: Cy5 maleimide enables the study of complex biological processes by acting as a fluorescent probe.

- Example: Researchers designed a FRET system using Cy5-labeled EF-Tu and Cy3-labeled tRNA to investigate ribosomal translation. The system allowed them to monitor ternary complex formation, a key step in protein biosynthesis [].

ANone: While the provided research doesn't explicitly address stability and formulation, it suggests that Cy5 maleimide can be successfully incorporated into various experimental setups:

- Site-directed mutagenesis and labeling: The research mentions using Cy5 maleimide to label cysteine mutants of proteins, implying its stability during such procedures [].

- Removal of free dye: The use of desalting columns for removing unbound Cy5 maleimide indicates the need to minimize background signal and suggests considerations for storage and handling [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

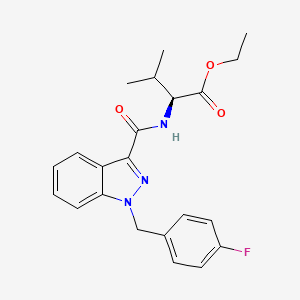

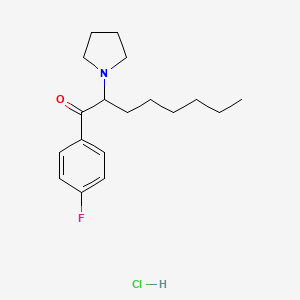

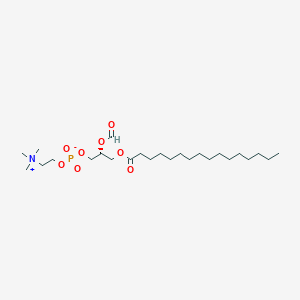

![9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester](/img/structure/B3026395.png)

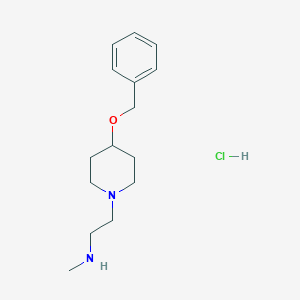

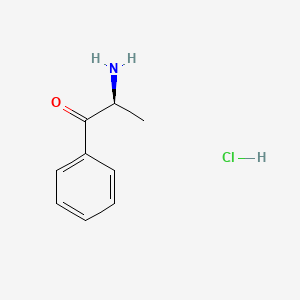

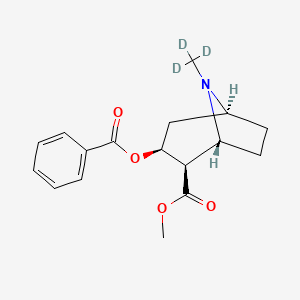

![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B3026396.png)

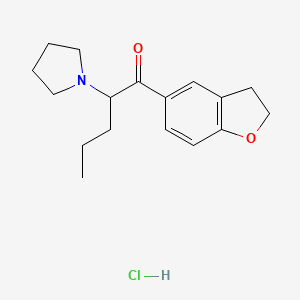

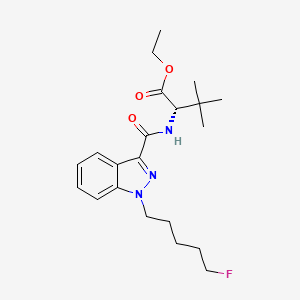

![1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one,monohydrochloride](/img/structure/B3026403.png)